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molecular formula C15H19N3O5 B1314705 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile CAS No. 675126-26-8

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Cat. No. B1314705
M. Wt: 321.33 g/mol
InChI Key: FYCDMKYKGPHRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705145B2

Procedure details

Sodium dithionite (89%, 81.4 kg) was added to a stirred slurry of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (48.8 kg) in water (867 liters) and the resultant mixture was heated to 50° C. for approximately 2 hours to complete the reaction. The temperature of the reaction mixture was raised to approximately 70° C. and a concentrated aqueous hydrochloric acid solution (36%, 270 kg) was added over 3 hours. The resultant mixture was cooled to 20-25° C. and sodium hydroxide liquor (47%, 303.7 kg) was added whilst stirring of the reaction mixture was continued. The reaction mixture was extracted with two portions of methylene chloride (1082 kg and 541 kg respectively) and the combined organic extracts were washed with water (510 liters). The organic phase was concentrated by distillation to remove 800 liters of solvent. There was thus obtained a methylene chloride solution (503.5 kg) containing 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (46.3 kg, 99% yield) suitable for use in the next stage.
Quantity
81.4 kg
Type
reactant
Reaction Step One
Quantity
48.8 kg
Type
reactant
Reaction Step One
Name
Quantity
867 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 kg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]1[C:18]([O:19][CH2:20][CH2:21][CH2:22][N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[CH:17][C:14]([C:15]#[N:16])=[C:13]([N+:29]([O-])=O)[CH:12]=1.Cl.[OH-].[Na+]>O>[NH2:29][C:13]1[CH:12]=[C:11]([O:10][CH3:9])[C:18]([O:19][CH2:20][CH2:21][CH2:22][N:23]2[CH2:24][CH2:25][O:26][CH2:27][CH2:28]2)=[CH:17][C:14]=1[C:15]#[N:16] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
81.4 kg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
48.8 kg
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1OCCCN1CCOCC1)[N+](=O)[O-]
Name
Quantity
867 L
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
270 kg
Type
reactant
Smiles
Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
whilst stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with two portions of methylene chloride (1082 kg and 541 kg respectively) and the combined organic extracts
WASH
Type
WASH
Details
were washed with water (510 liters)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated by distillation
CUSTOM
Type
CUSTOM
Details
to remove 800 liters of solvent
CUSTOM
Type
CUSTOM
Details
There was thus obtained a methylene chloride solution (503.5 kg)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)OC)OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 46.3 kg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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